molecular formula C11H10N4O3 B11091725 1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone

1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone

Cat. No.: B11091725
M. Wt: 246.22 g/mol
InChI Key: URKVIRSKBUWXFG-UHFFFAOYSA-N
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Description

1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone is a heterocyclic compound that belongs to the class of 1,2,3-triazoles

Preparation Methods

The synthesis of 1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone typically involves the reaction of 1-(3-nitrophenyl)-5-methyl-1H-1,2,3-triazole with ethanone. One common method involves the use of a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell signaling pathways. As an acetylcholinesterase reactivator, it interacts with the enzyme acetylcholinesterase, restoring its activity and counteracting the effects of certain toxins .

Comparison with Similar Compounds

1-[5-Methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethanone can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethanone

InChI

InChI=1S/C11H10N4O3/c1-7-11(8(2)16)12-13-14(7)9-4-3-5-10(6-9)15(17)18/h3-6H,1-2H3

InChI Key

URKVIRSKBUWXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C

solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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